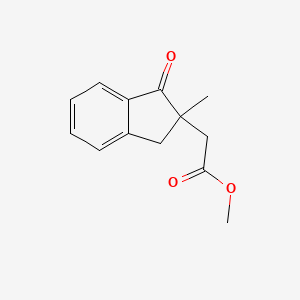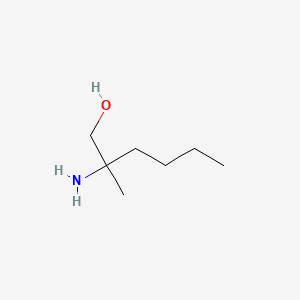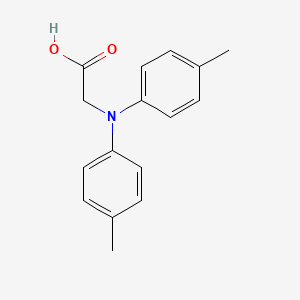diphenylsilane CAS No. 808132-06-1](/img/structure/B12515617.png)
[(4-Bromo-4-fluorobut-3-en-1-yl)oxy](tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It features a unique combination of bromine, fluorine, and silicon atoms, making it an interesting subject for various chemical studies and applications. This compound is known for its potential use in organic synthesis and material science due to its reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Butenyl Intermediate: The initial step involves the preparation of the butenyl intermediate through a series of reactions, including halogenation and dehydrohalogenation.
Introduction of the Silane Group: The butenyl intermediate is then reacted with tert-butyl diphenylsilane in the presence of a suitable catalyst to introduce the silane group.
Final Functionalization:
Industrial Production Methods
Industrial production of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted silanes, while oxidation and reduction can lead to the formation of different functionalized silanes.
Applications De Recherche Scientifique
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Catalysis: It is used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromo and fluoro groups, which can participate in various chemical reactions. The silane group also plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane can be compared with other similar compounds, such as:
(4-Chloro-4-fluorobut-3-en-1-yl)oxydiphenylsilane: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
(4-Bromo-4-chlorobut-3-en-1-yl)oxydiphenylsilane: This compound has both bromine and chlorine atoms, which may result in unique chemical properties.
(4-Bromo-4-fluorobut-3-en-1-yl)oxydimethylsilane: This compound has dimethylsilane instead of diphenylsilane, affecting its stability and reactivity.
Propriétés
Numéro CAS |
808132-06-1 |
|---|---|
Formule moléculaire |
C20H24BrFOSi |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
(4-bromo-4-fluorobut-3-enoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C20H24BrFOSi/c1-20(2,3)24(17-11-6-4-7-12-17,18-13-8-5-9-14-18)23-16-10-15-19(21)22/h4-9,11-15H,10,16H2,1-3H3 |
Clé InChI |
IEECMLBILAOFIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=C(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


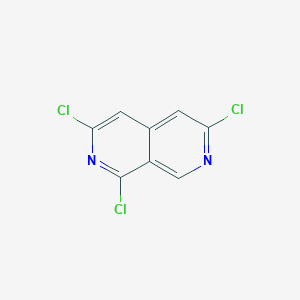
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
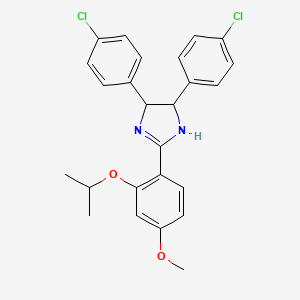
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)
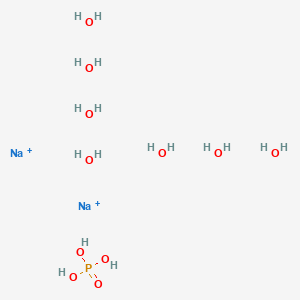
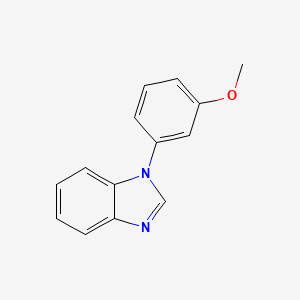

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
